molecular formula C26H24N4O4S B11212720 3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B11212720
M. Wt: 488.6 g/mol
InChI Key: HESJWJRQQNSTFX-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines a thieno[3,2-d]pyrimidine core with oxadiazole and phenyl groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Group: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenyl Groups: This can be done through various coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring careful control of temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core.

    Reduction: Reduction reactions can be performed on the oxadiazole group, converting it to other functional groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its combination of functional groups allows for the design of materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-methylphenyl)methyl]-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the thieno[3,2-d]pyrimidine core, oxadiazole group, and phenyl groups allows for a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H24N4O4S/c1-16(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)15-29-21-12-13-35-23(21)25(31)30(26(29)32)14-18-6-4-17(3)5-7-18/h4-13,16H,14-15H2,1-3H3

InChI Key

HESJWJRQQNSTFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C

Origin of Product

United States

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